N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
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Overview
Description
N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Commonly used methods include the Pechmann condensation and the Perkin reaction.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the benzyl and acetamide groups, resulting in different biological activities.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the acetamide group, leading to different chemical reactivity and applications.
7-Hydroxybenzofuran: Contains a hydroxyl group, which can significantly alter its biological properties.
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-benzyl-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
InChI |
InChI=1S/C19H21NO3/c1-19(2)11-15-9-6-10-16(18(15)23-19)22-13-17(21)20-12-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3,(H,20,21) |
InChI Key |
KAQUIEGROLSAGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=CC=C3)C |
solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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